molecular formula C12H14F3N B15320036 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine

4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine

Cat. No.: B15320036
M. Wt: 229.24 g/mol
InChI Key: RTDSDYHZPMTBNK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine is a fluorinated cyclohexanamine derivative characterized by a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and a 2-fluorophenylmethyl group. Its hydrochloride salt form (C₁₃H₁₇ClF₃N, MW 279.73 g/mol) is commonly utilized in research, enhancing solubility and stability for experimental applications .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

4,4-difluoro-1-(2-fluorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H14F3N/c13-10-4-2-1-3-9(10)11(16)5-7-12(14,15)8-6-11/h1-4H,5-8,16H2

InChI Key

RTDSDYHZPMTBNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2F)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine typically involves the fluorination of cyclohexanamine derivatives. One common method includes the reaction of 4,4-difluorocyclohexanone with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.

    Reduction: Formation of 4,4-difluorocyclohexylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

  • Structural Difference : The phenyl group is substituted with a methoxy (-OCH₃) group at the 4-position instead of fluorine at the 2-position.
  • Impact: Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. Solubility: Methoxy groups may increase hydrophilicity compared to fluorine, influencing solubility profiles.

4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride

  • Structural Difference : Fluorine is at the 3-position on the benzyl group instead of the 2-position.
  • Synthetic Accessibility: Positional isomerism can affect synthetic yields due to differences in intermediate stability .

4,4-Difluorocyclohexanamine hydrochloride (CAS 458566-84-2)

  • Structural Difference : Lacks the fluorophenylmethyl group, resulting in a simpler structure (C₆H₁₁F₂N, MW 135.16 g/mol).
  • Impact :
    • Lipophilicity : Reduced aromatic substitution decreases logP values, likely lowering membrane permeability compared to the target compound .
    • Applications : Primarily serves as a precursor or model compound for studying fluorination effects on amine reactivity .

4,4'-Methylenebis(cyclohexylamine) (PACM)

  • Symmetry: The symmetric structure enhances crystallinity, a contrast to the asymmetric fluorinated analogs .

Physicochemical Properties

Property 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine 4,4-Difluorocyclohexanamine hydrochloride
Molecular Weight 279.73 g/mol 135.16 g/mol
Solubility High (hydrochloride salt) Moderate
LogP (Predicted) ~3.5 (estimated) ~1.2

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